molecular formula C11H16O B11754681 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one

Cat. No.: B11754681
M. Wt: 164.24 g/mol
InChI Key: VMCFOTARMDNPPQ-UHFFFAOYSA-N
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Description

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is a chemical compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it often includes:

  • Formation of the hexahydro-2,5-methanopentalene ring system through cyclization reactions.
  • Introduction of the ethan-1-one group via acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield carboxylic acids.
  • Reduction may produce alcohols.
  • Substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as a precursor or additive in various industrial processes.

Mechanism of Action

The mechanism by which 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

  • Binding to enzymes or receptors.
  • Modulating biochemical pathways.
  • Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethanol: A reduced form with an alcohol group.

    1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)acetic acid: An oxidized form with a carboxylic acid group.

Uniqueness

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCFOTARMDNPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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